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molecular formula C13H20O B8481531 4-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- CAS No. 55730-89-7

4-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No. B8481531
M. Wt: 192.30 g/mol
InChI Key: BLZZNBSCWYINFA-UHFFFAOYSA-N
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Patent
US04696766

Procedure details

The ketone, 5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one, which had been prepared by using the procedure of U.S. Pat. No. 4,052,341, Example II-2, was reacted essentially following the procedure described in Example I for isomerizing the α,β double bond to the β,γ position. In this case the ketone (28.8 g, 0.15 mole) was reacted with potassium t-butoxide (25.8 g, 0.23 mole) in 1,2-dimethoxyethane (DME) (125 ml). The reaction was quenched by addition of aqueous 20% acetic acid (115 ml), extracted as in Example I and the oil distilled at reduced pressure to yield 19.0 g (66% yield) of 5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-one as a mixture of Z- (21%) and E- (69%) isomers: bp 80°-100° C. (0.5 mm); mol. wt. 192 (MS); IR 3040 cm-1 (olefin), 1720 (carbonyl), 800 (trisubstituted olefin).
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[CH:10][C:11](=[O:13])[CH3:12].CC(C)([O-])C.[K+]>COCCOC>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH:8]=[CH:9][CH2:10][C:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC=C1C)CC=CC(C)=O)C
Step Two
Name
ketone
Quantity
28.8 g
Type
reactant
Smiles
Name
Quantity
25.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of aqueous 20% acetic acid (115 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted as in Example I
DISTILLATION
Type
DISTILLATION
Details
the oil distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CC=C1C)C=CCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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